2-Ethoxybenzene-1-sulfonyl chloride
Overview
Description
2-Ethoxybenzene-1-sulfonyl chloride, also known as 2-ethoxy-1-sulfonylbenzene chloride, is an organic compound that is widely used in the synthesis of organic compounds. It is a colorless, volatile liquid that is soluble in water, ethanol, and benzene. It is widely used in the synthesis of pharmaceutical compounds, organic intermediates, and other organic compounds.
Scientific Research Applications
Adsorption Studies
2-Ethoxybenzene-1-sulfonyl chloride derivatives have been explored for their potential in environmental applications, specifically in adsorption studies. For instance, research on the adsorption of Pb(II) from aqueous solutions using oxidized multiwall carbon nanotubes highlighted the role of surfactants, including compounds related to 2-Ethoxybenzene-1-sulfonyl chloride, in enhancing the adsorption process through electrostatic, hydrophobic, and π–π interactions (Li et al., 2011).
Chemical Synthesis
In the field of chemical synthesis, 2-Ethoxybenzene-1-sulfonyl chloride and its derivatives serve as versatile reagents. They are used in sulfonation reactions to prepare sulfonamides or as protecting groups for nitrogen atoms. This application is critical for the synthesis of complex organic molecules with potential pharmacological activities (Raheja & Johnson, 2001).
Catalysis
Research in catalysis has shown that derivatives of 2-Ethoxybenzene-1-sulfonyl chloride can facilitate innovative synthetic routes. For example, the development of new catalytic processes for the synthesis of α-amino ketones from terminal alkynes, utilizing N-sulfonyl-1,2,3-triazoles, highlights the role of these compounds in enhancing the efficiency and selectivity of chemical transformations (Miura et al., 2012).
Material Science
In material science, 2-Ethoxybenzene-1-sulfonyl chloride derivatives have been used to modify surfaces and create functional materials. For instance, the synthesis and application of bis-sulfonamides for the development of highly efficient Co2+ ions sensors demonstrate the utility of these compounds in fabricating sensitive and selective sensors for environmental monitoring (Sheikh et al., 2016).
Environmental Science
In environmental science, studies on the oxidation of sulfonamide antibiotics by chlorine dioxide in water shed light on the degradation pathways of pharmaceuticals in aquatic environments. These studies involve compounds related to 2-Ethoxybenzene-1-sulfonyl chloride, providing insights into the mechanisms of pollutant degradation and the formation of potentially harmful byproducts (Ben et al., 2017).
properties
IUPAC Name |
2-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWURYJNJYODVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596731 | |
Record name | 2-Ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxybenzene-1-sulfonyl chloride | |
CAS RN |
68800-33-9 | |
Record name | 2-Ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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